

# Enobosarm ((R,R)-MK-2866): A Comparative Review of Clinical Trial Data

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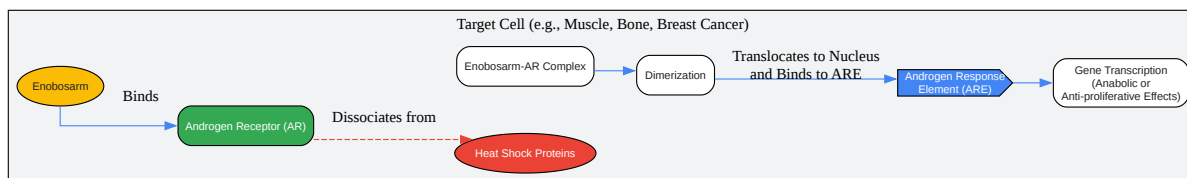
Enobosarm (also known as Ostarine, MK-2866, and GTx-024) is a nonsteroidal selective androgen receptor modulator (SARM) that has been investigated for a variety of clinical applications, primarily leveraging its anabolic effects on muscle and bone.<sup>[1][2][3][4]</sup> This guide provides a comprehensive review of the clinical trial data for Enobosarm, offering a comparison with alternative therapeutic options and detailing the experimental protocols of key studies.

## Mechanism of Action

Enobosarm selectively binds to the androgen receptor (AR), acting as an agonist in anabolic tissues such as muscle and bone.<sup>[1]</sup> Unlike traditional anabolic steroids, its tissue-selective nature is designed to minimize androgenic side effects in other tissues like the prostate and skin.<sup>[2][3][5]</sup> Upon binding, Enobosarm induces conformational changes in the AR, which in turn modulates the expression of target genes involved in muscle protein synthesis and bone formation.<sup>[3][5]</sup> In the context of estrogen receptor-positive (ER+) breast cancer, activation of the AR by Enobosarm has been shown to act as a tumor suppressor.<sup>[6][7]</sup>

## Signaling Pathway

The binding of Enobosarm to the androgen receptor initiates a cascade of intracellular events culminating in the modulation of gene expression.



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Caption: Enobosarm's mechanism of action.

## Clinical Trial Data Review

Enobosarm has been evaluated in numerous clinical trials for various indications. This section summarizes the key findings and provides comparative data where available.

### Stress Urinary Incontinence (SUI)

Enobosarm has been investigated as a potential treatment for SUI in postmenopausal women, with the rationale that strengthening the pelvic floor muscles through its anabolic effects could improve urinary control.<sup>[8][9]</sup>

Table 1: Summary of Key Clinical Trial Data for Enobosarm in Stress Urinary Incontinence

Trial Identifier	Phase	N	Treatment	Duration	Primary Endpoint	Key Outcomes	Adverse Events
Proof-of-Concept	2	18	Enobosarm 3 mg/day	12 weeks	Reduction in mean stress leaks per day	81% reduction in mean stress leaks per day.[10]	Minimal and included headaches, nausea, fatigue, hot flashes, insomnia, muscle weakness, and acne.[10]
						All 18 patients showed a clinically meaningful reduction of at least 50%. MRI showed a statistically significant increase in pelvic floor muscle thickness.[11]	No serious adverse events reported. [10]
ASTRID	2	~500	Enobosarm 1 mg/day or 3 mg/day	12 weeks	Proportion of patients with >50%	Did not meet primary endpoint. 59% (3	Not detailed in available sources.

vs.  Placebo		decrease	mg) and
		in	58% (1
		incontinence	mg) of
		episodes	patients
		per day	on
			Enobosarm
			achieved
			the
			endpoint
			vs. 53%
			on
			placebo
			(not
			statistical

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		ly	significantly
			t).[12]

Comparison with Alternatives:

Standard treatments for SUI range from conservative options like pelvic floor physical therapy to more invasive procedures such as the use of bulking agents and surgery.[9] Currently, there are no widely effective oral therapies available in the US for SUI.[13] While the proof-of-concept study for Enobosarm showed promising results, the larger ASTRID trial did not demonstrate a statistically significant benefit over placebo.[10][12]

ER+ Breast Cancer

In ER-positive, HER2-negative breast cancer, the androgen receptor is considered a tumor suppressor.[6][7] Enobosarm's mechanism in this context is to activate the AR, thereby inhibiting cancer cell growth.[6]

Table 2: Summary of Key Clinical Trial Data for Enobosarm in ER+/HER2- Breast Cancer

Trial Identifier	Phase	N	Patient Population	Treatment	Primary Endpoint	Key Outcomes	Adverse Events
G200802 (NCT02463032)	2	136	Postmenopausal women with advanced or metastatic ER+/HER2- breast cancer	Enobosarm 9 mg/day or 18 mg/day	Clinical Benefit Rate (CBR) at 24 weeks	CBR at 24 weeks: 32% (9 mg) and 29% (18 mg). <sup>[14]</sup> In patients with ≥40% AR staining, the CBR was significantly higher. <sup>[7]</sup>	Generally well-tolerated. <sup>[6]</sup> Did not adversely affect quality of life or cause masculinizing symptoms. <sup>[6]</sup>
ENABLA R-2 (NCT05065411)	3	186 (planned)	Patients with AR+/ER+/HER2- metastatic breast cancer who have progressed on an estrogen blocking agent plus palbociclib	Enobosarm + Abemaciclib vs. Estrogen Blocking Agent (Fulvestrant or AI)	Progression-Free Survival (PFS)	Ongoing. Based on Phase 2 data showing a CBR of 50% and an ORR of 30% in a similar, heavily pretreated population. <sup>[15]</sup>	To be determined.

## Comparison with Alternatives:

Standard of care for ER+ breast cancer that has progressed on initial endocrine therapy often involves switching to another endocrine agent (e.g., fulvestrant, aromatase inhibitors) with or without a CDK4/6 inhibitor.[16][17] The ENABLAR-2 trial is designed to directly compare Enobosarm in combination with a CDK4/6 inhibitor against the standard of care, which will provide a clearer picture of its relative efficacy.[15] Enobosarm offers a novel, non-estrogen receptor-targeted hormonal approach.[6]

## Muscle Wasting (Cachexia)

Enobosarm has been studied for its potential to prevent and treat muscle wasting in patients with non-small cell lung cancer (NSCLC).

Table 3: Summary of Key Clinical Trial Data for Enobosarm in Cancer-Induced Muscle Wasting

Trial Identifier	Phase	N	Patient Population	Treatment	Primary Endpoint	Key Outcomes	Adverse Events
POWER 1 (G300504) & POWER 2 (G300505)	3	>600	Patients with Stage III/IV NSCLC initiating first-line chemotherapy	Enobosarm 3 mg/day vs. Placebo	Lean Body Mass (LBM) and Physical Function (Stair Climb Power) at Day 84	Increased LBM compared to a decline in the placebo group. [18] Did not meet the primary endpoint for physical function. [18][19]	Well-tolerated, with no specific side effects attributed to Enobosarm beyond those from chemotherapy. [18]

### Comparison with Other SARMs:

While direct head-to-head trials are lacking, other SARMs have been investigated for similar indications.

- LGD-4033 (Ligandrol): In a Phase 1 study of healthy young men, LGD-4033 was well-tolerated and led to a dose-dependent increase in lean body mass.[\[20\]](#)[\[21\]](#)[\[22\]](#)
- MK-0773: A Phase 2a trial in women aged  $\geq 65$  with sarcopenia showed that MK-0773 significantly increased LBM compared to placebo, but this did not translate to improvements in strength or function.[\[23\]](#)[\[24\]](#)

Compared to these, Enobosarm has a more extensive clinical trial history.[\[2\]](#)[\[19\]](#) While it has demonstrated consistent effects on increasing lean body mass, the translation of this to improved physical function has been less consistent.[\[18\]](#)[\[19\]](#)

## Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the protocols for key Enobosarm studies.

### Stress Urinary Incontinence (Phase 2 Proof-of-Concept)

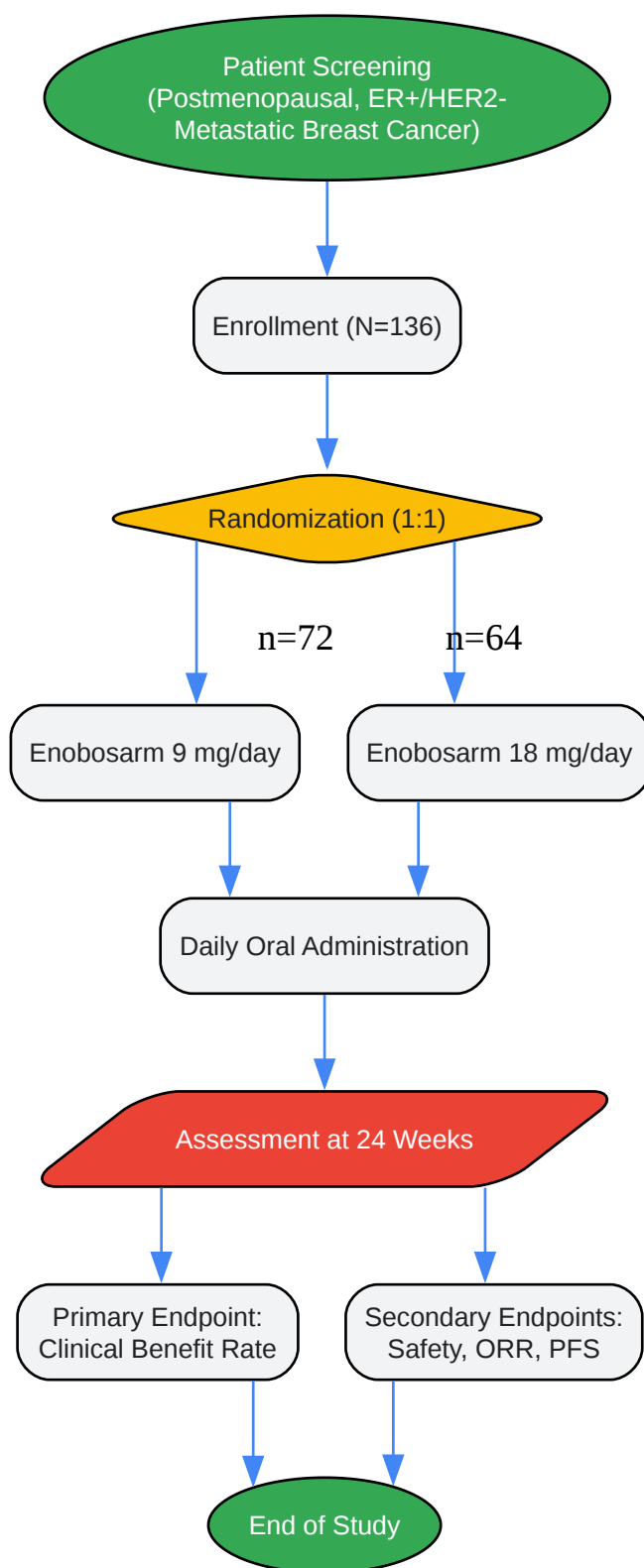
- Study Design: A single-arm, open-label trial.[\[9\]](#)[\[10\]](#)
- Participants: 18 postmenopausal women with SUI.[\[10\]](#)
- Inclusion Criteria: SUI symptoms for at least 6 months, predominant SUI confirmed by MESA questionnaire, 24-hour pad weight  $> 3\text{g}$ , and a specific range of SUI episodes during screening.[\[8\]](#)[\[13\]](#)
- Intervention: 3 mg of Enobosarm administered orally once daily for 12 weeks.[\[13\]](#)
- Assessments:
  - Primary Endpoint: Change in the number of stress incontinence episodes per day, recorded in a 3-day voiding diary.[\[13\]](#)

- Secondary Endpoints: Pad weight, bladder stress test, and quality of life questionnaires (MESA, PGIS, PGII, UDI6, IIQ7, and FSFI).[\[13\]](#) Pelvic floor muscle measurements via MRI.[\[11\]](#)[\[25\]](#)
- Follow-up: Patients were followed for up to 40 weeks post-treatment.[\[13\]](#)

## ER+ Breast Cancer (G200802)

- Study Design: A randomized, open-label, multicenter, parallel-group Phase 2 trial.[\[14\]](#)
- Participants: 136 postmenopausal women with previously treated, advanced or metastatic ER+/HER2- breast cancer.[\[14\]](#)
- Randomization: Patients were randomized 1:1 to receive either 9 mg or 18 mg of oral Enobosarm daily.[\[14\]](#)
- Stratification: Based on the setting of the immediately preceding endocrine therapy and the presence of bone-only metastasis.[\[14\]](#)
- Assessments:
  - Primary Endpoint: Clinical Benefit Rate (CBR) at 24 weeks in patients with centrally confirmed AR-positive disease.[\[14\]](#)
  - Secondary Endpoints: Included safety, overall response rate, and progression-free survival.
  - Biomarker Analysis: Central determination of AR expression in tumor samples by immunohistochemistry.[\[7\]](#)

## Experimental Workflow: Enobosarm Breast Cancer Trial (G200802)



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Caption: Workflow of the G200802 clinical trial.

## Conclusion

Enobosarm has demonstrated a consistent ability to increase lean body mass in various clinical settings with a generally favorable safety profile, notably lacking the virilizing effects of traditional androgens.[2][3][6] Its efficacy in translating this anabolic effect into improved physical function has been less consistent, as seen in the NSCLC trials.[18][19] In stress urinary incontinence, initial promising results were not confirmed in a larger placebo-controlled trial.[10][12] The most promising current application appears to be in the treatment of AR-positive, ER-positive breast cancer, where it represents a novel hormonal therapy approach.[6][7] The ongoing Phase 3 ENABLAR-2 trial will be critical in defining its role in this indication compared to the current standard of care.[15] Further research is warranted to fully elucidate the clinical utility of Enobosarm and to identify patient populations most likely to benefit from its unique mechanism of action.

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